molecular formula C10H12F2O2 B150618 4-Butoxy-2,3-difluorophenol CAS No. 136239-68-4

4-Butoxy-2,3-difluorophenol

Cat. No. B150618
M. Wt: 202.2 g/mol
InChI Key: HQFTTYLLNVHBGT-UHFFFAOYSA-N
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Patent
US08216489B2

Procedure details

The compound (23) (40.0 g) and acetic acid (100 ml) were put in a reaction vessel under a nitrogen atmosphere, and hydrogen peroxide (31% aqueous solution; 40.4 ml) was added dropwise in the temperature range of 25° C. to 30° C., and the stirring was continued for another 2 hours. Then the reaction mixture was poured into a vessel containing sodium hydrogen sulfite solution (100 ml) and ethyl acetate (300 ml), and mixed. Then the mixture was allowed to separate into organic and aqueous phases, and the extraction was carried out. The organic phase obtained was washed sequentially with water and brine, and dried over anhydrous magnesium sulfate. Then the solvent was distilled off under reduced pressure, giving 31.7 g of 4-butoxy-2,3-difluorophenol (24). The yield based on the compound (23) was 90.2%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9](B(O)O)=[C:8]([F:15])[C:7]=1[F:16])[CH2:2][CH2:3][CH3:4].C(O)(=[O:19])C.OO.S([O-])(O)=O.[Na+]>C(OCC)(=O)C>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([OH:19])=[C:8]([F:15])[C:7]=1[F:16])[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(CCC)OC1=C(C(=C(C=C1)B(O)O)F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40.4 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then the reaction mixture was poured into a vessel
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to separate into organic and aqueous phases
EXTRACTION
Type
EXTRACTION
Details
the extraction
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
WASH
Type
WASH
Details
was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC1=C(C(=C(C=C1)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.